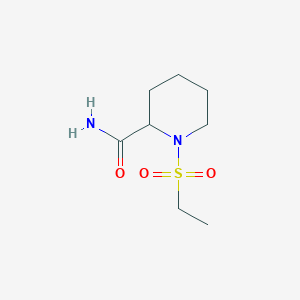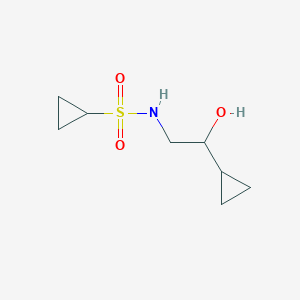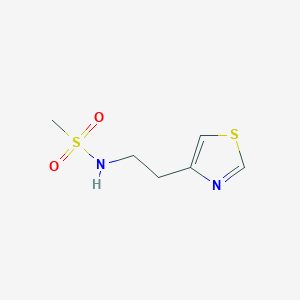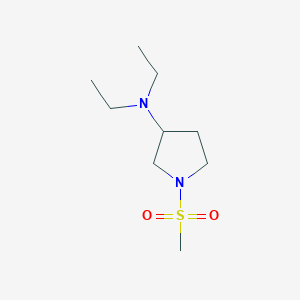
1-Ethylsulfonylpiperidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylsulfonylpiperidine-2-carboxamide, also known as ES-PC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
1-Ethylsulfonylpiperidine-2-carboxamide acts as a potent blocker of the NMDA receptor by binding to the receptor's ion channel and preventing the influx of calcium ions. This leads to the inhibition of synaptic plasticity and memory formation. This compound also inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB) signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. This compound has been shown to reduce the infarct volume in animal models of stroke and traumatic brain injury. This compound has also been shown to reduce the pain behavior in animal models of pain. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethylsulfonylpiperidine-2-carboxamide has several advantages for lab experiments, including its potent activity, high purity, and availability. This compound can be easily synthesized using various methods, and its purity can be improved by optimizing the reaction conditions. However, this compound also has some limitations, including its potential toxicity and limited solubility in water. Therefore, caution should be taken when handling this compound, and appropriate safety measures should be implemented.
Orientations Futures
1-Ethylsulfonylpiperidine-2-carboxamide has potential applications in various fields, and several future directions can be explored. In neuroscience, this compound can be further studied for its potential therapeutic effects in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. In pharmacology, this compound can be further studied for its potential analgesic and anti-inflammatory effects in various animal models of pain and inflammation. In medicinal chemistry, this compound can be used as a starting material for the synthesis of various derivatives with improved pharmacological properties, such as increased potency and solubility.
Conclusion:
This compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its purity and yield can be improved by optimizing the reaction conditions. This compound has been extensively studied for its potential applications in neuroscience, pharmacology, and medicinal chemistry. This compound acts as a potent blocker of the NMDA receptor and has various biochemical and physiological effects, including neuroprotection, analgesia, and anti-inflammatory effects. This compound has several advantages for lab experiments, but caution should be taken when handling this compound due to its potential toxicity. Several future directions can be explored for the further study of this compound in various fields.
Méthodes De Synthèse
1-Ethylsulfonylpiperidine-2-carboxamide can be synthesized using various methods, including the reaction of piperidine with ethylsulfonyl chloride and subsequent reaction with cyanogen bromide. Another method involves the reaction of piperidine with ethylsulfonyl chloride followed by reaction with oxalyl chloride and subsequent reaction with sodium azide. These methods have been reported in the literature, and the purity and yield of this compound can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
1-Ethylsulfonylpiperidine-2-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to act as a potent blocker of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
In pharmacology, this compound has been shown to have analgesic effects in animal models of pain. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various derivatives with improved pharmacological properties.
Propriétés
IUPAC Name |
1-ethylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-2-14(12,13)10-6-4-3-5-7(10)8(9)11/h7H,2-6H2,1H3,(H2,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXZTWJQPFMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]phenyl]acetic acid](/img/structure/B7594989.png)
![cyclopropyl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7594992.png)
![3-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7594996.png)
![2-methyl-5-[2-(1H-1,2,4-triazol-5-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7595001.png)
![2-[Cyclopropylsulfonyl(methyl)amino]-2-methylpropanoic acid](/img/structure/B7595011.png)

![6-[Methyl-[(1-methylpyrrolidin-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7595019.png)
![2-Methyl-2-[(1-methylpyrazol-4-yl)methylamino]butan-1-ol](/img/structure/B7595028.png)
![(2S,3S)-2-[[3-(methoxymethyl)pyrrolidine-1-carbonyl]amino]-3-methylpentanoic acid](/img/structure/B7595036.png)
![2-[[5-chloro-6-(ethylamino)pyridin-3-yl]sulfonylamino]-N-propylacetamide](/img/structure/B7595053.png)
![3-[Methyl-[4-(trifluoromethyl)pyrimidin-2-yl]amino]butanenitrile](/img/structure/B7595059.png)
![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)

